molecular formula C7H9ClN2O2S2 B13951190 4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine

4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine

Cat. No.: B13951190
M. Wt: 252.7 g/mol
InChI Key: MQTYZDOKXLEKNK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine typically involves the chlorination of 2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication or repair, as well as receptors in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Uniqueness

4-Chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H9ClN2O2S2

Molecular Weight

252.7 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-6-(methylsulfonylmethyl)pyrimidine

InChI

InChI=1S/C7H9ClN2O2S2/c1-13-7-9-5(3-6(8)10-7)4-14(2,11)12/h3H,4H2,1-2H3

InChI Key

MQTYZDOKXLEKNK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)CS(=O)(=O)C

Origin of Product

United States

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